molecular formula C3H5N5O B12905149 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide CAS No. 89033-07-8

3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide

Cat. No.: B12905149
CAS No.: 89033-07-8
M. Wt: 127.11 g/mol
InChI Key: BYAQWNYPXQRHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with formic acid, followed by cyclization to form the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and reaction time, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.

Mechanism of Action

The mechanism of action of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as catalase, by binding to the active site and preventing substrate access . This inhibition can lead to the accumulation of reactive oxygen species, which can have various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide is unique due to its specific structural features and the presence of the imino group, which can influence its reactivity and biological activity

Properties

89033-07-8

Molecular Formula

C3H5N5O

Molecular Weight

127.11 g/mol

IUPAC Name

3-amino-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C3H5N5O/c4-2-6-1-8(7-2)3(5)9/h1H,(H2,4,7)(H2,5,9)

InChI Key

BYAQWNYPXQRHIC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.